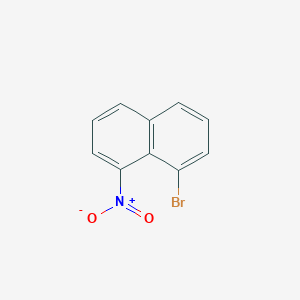

1-Bromo-8-nitronaphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental building block in the field of organic chemistry. numberanalytics.comstudysmarter.co.uk First isolated from coal tar in the early 19th century, its unique structure and reactivity have established it as a versatile intermediate for a vast array of chemical products. numberanalytics.comstudysmarter.co.ukijrpr.com Naphthalene's electron-rich aromatic system makes it more reactive than benzene towards electrophilic substitution reactions, providing a gateway to a multitude of functionalized derivatives. numberanalytics.com

These derivatives are integral to numerous industries. They are crucial starting materials for the synthesis of dyes, pigments, polymers, and plastics. numberanalytics.comijrpr.comalgoreducation.com In the pharmaceutical sector, the naphthalene scaffold is present in various drugs, such as the nonsteroidal anti-inflammatory drug Naproxen. ijrpr.com Furthermore, naphthalene derivatives are investigated for applications in advanced materials, including organic semiconductors, fullerenes, and organic light-emitting diodes (OLEDs), highlighting their enduring importance in both industrial and academic research. studysmarter.co.ukalgoreducation.comnih.gov

Historical Development of Halogenation and Nitration Methodologies on Naphthalene Systems

The functionalization of naphthalene through nitration and halogenation has been a subject of study for well over a century, evolving alongside the broader development of organic chemistry theory. rushim.ru The first reported nitration of an aromatic compound, benzene, occurred in 1834, and methods were soon adapted for naphthalene. rushim.ru Early procedures often involved treating naphthalene with strong acids, such as fuming nitric acid. rushim.ru The introduction of "mixed acid," a combination of nitric and sulfuric acids, became a pivotal development for achieving efficient nitration. rushim.ru

Similarly, the halogenation of naphthalene is a classic electrophilic aromatic substitution reaction. numberanalytics.com These reactions traditionally used molecular halogens like bromine (Br₂) or chlorine (Cl₂), often with a catalyst. numberanalytics.com Over time, more controlled and selective methods have been developed. For instance, N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or in strong acids like oleum (B3057394) is now commonly used for bromination, allowing for greater control over the reaction's outcome. mdpi.com The regioselectivity of these substitutions is highly dependent on the reaction conditions and any pre-existing functional groups on the naphthalene ring, a challenge that has driven continuous innovation in synthetic methodologies. nih.gov

Unique Research Focus on 1-Bromo-8-nitronaphthalene Due to peri-Substitution

The compound this compound is of particular interest to chemists due to the unique spatial relationship of its substituents. The bromine and nitro groups are located at the 1- and 8-positions of the naphthalene core, a configuration known as peri-substitution. st-andrews.ac.uk Unlike ortho or meta relationships, the rigid naphthalene framework forces these peri-substituents into very close proximity, to a distance of approximately 2.5 Å. st-andrews.ac.uk

This enforced closeness creates significant steric repulsion and van der Waals strain between the bulky bromine atom and the nitro group. This strain leads to a distortion of the naphthalene ring, which is forced out of its preferred planar geometry. researchgate.netnih.gov This distortion is not merely a structural curiosity; it "activates" the molecule in a non-electronic fashion, influencing its chemical reactivity in ways not predicted by electronic substituent effects alone. nih.gov Researchers focus on such molecules to study the fundamental effects of steric strain on chemical bonds and reaction pathways. The interplay of the electron-withdrawing nitro group and the steric bulk of both substituents makes this compound a valuable intermediate for synthesizing other complex, sterically crowded peri-substituted systems and for investigating novel chemical transformations. researchgate.netnih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFDMDPWMTVNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399908 | |

| Record name | Naphthalene, 1-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13658-56-5 | |

| Record name | Naphthalene, 1-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 8 Nitronaphthalene and Its Derivatives

Classical Synthetic Pathways for 1-Bromo-8-nitronaphthalene

The traditional syntheses of this compound rely on well-established chemical transformations, including diazotization followed by Sandmeyer reactions, as well as sequential bromination and nitration strategies.

Diazotization and Sandmeyer Reactions from Aminonitronaphthalenes

A prominent method for the synthesis of this compound involves the diazotization of 8-nitro-1-naphthylamine followed by a Sandmeyer reaction. umanitoba.cacanada.ca The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgrsc.org

The process begins with the nitration of 1-naphthylamine (B1663977) in a strong sulfuric acid solution, which produces a mixture of nitro-1-naphthylamines, including the 8-nitro isomer. canada.ca The 8-nitro-1-naphthylamine is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. mnstate.edugoogle.com This unstable intermediate is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding this compound. umanitoba.cacanada.ca

Table 1: Key Steps in the Sandmeyer Synthesis of this compound

| Step | Reactants | Reagents | Product |

| Nitration | 1-Naphthylamine | H₂SO₄, HNO₃ | 8-Nitro-1-naphthylamine |

| Diazotization | 8-Nitro-1-naphthylamine | NaNO₂, HCl | 8-Nitronaphthalene-1-diazonium chloride |

| Sandmeyer Reaction | 8-Nitronaphthalene-1-diazonium chloride | CuBr | This compound |

Selective Bromination and Nitration Approaches

Alternative classical routes involve the sequential introduction of the bromo and nitro groups onto the naphthalene (B1677914) ring system. This can be achieved by either nitrating a bromonaphthalene precursor or brominating a nitronaphthalene precursor.

This approach begins with the bromination of naphthalene. Naphthalene is more reactive than benzene (B151609) and can be halogenated without a Lewis acid catalyst. spcmc.ac.in The resulting 1-bromonaphthalene (B1665260) is then subjected to nitration.

The nitration of 1-bromonaphthalene is a direct method to introduce a nitro group. This electrophilic aromatic substitution typically uses a mixture of nitric acid and sulfuric acid. The bromine atom on the naphthalene ring directs the incoming nitro group, with the 8-position being one of the potential sites for substitution. The reaction is typically conducted at controlled temperatures, ranging from 0°C to 50°C, to manage the regioselectivity and prevent over-nitration.

Conversely, this compound can be synthesized by the bromination of 1-nitronaphthalene (B515781). evitachem.com The nitro group is deactivating and directs incoming electrophiles. The bromination can be carried out using molecular bromine in a solvent like acetic acid or carbon tetrachloride. To achieve the desired 1,8-substitution pattern, specific reaction conditions are necessary. For instance, bromination of 1-nitronaphthalene using molecular bromine in oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (around 80°C) has been reported. Another method involves the use of a mixture of hydrogen peroxide and an alkali bromide, such as sodium or potassium bromide, at temperatures between 60°C and 85°C. google.com

Table 2: Comparison of Sequential Synthesis Methods

| Method | Starting Material | Key Reagents | Key Conditions |

| Nitration of 1-bromonaphthalene | 1-Bromonaphthalene | HNO₃, H₂SO₄ | 0-50°C |

| Bromination of 1-nitronaphthalene | 1-Nitronaphthalene | Br₂, Oleum | ~80°C |

| Bromination of 1-nitronaphthalene | 1-Nitronaphthalene | H₂O₂, NaBr/KBr | 60-85°C |

Nitration of Bromonaphthalene Precursors

Advanced Synthetic Protocols for Structurally Related Compounds

Modern synthetic chemistry offers advanced protocols for preparing derivatives of this compound and other structurally related compounds. These methods often provide greater control over regioselectivity and may involve milder reaction conditions.

For instance, the synthesis of various substituted naphthalene derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These methods are particularly useful for introducing a wide range of functional groups onto the naphthalene core.

Furthermore, one-pot synthetic protocols are being developed to improve efficiency and reduce waste. For example, a one-pot synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride (B1165640) from 1,8-naphthalic anhydride involves nitration followed by selective bromination in sulfuric acid at room temperature. mdpi.com This approach is controllable and depends on the equivalents of the brominating agent used. mdpi.com

Advanced methods for nitration are also emerging. The use of bismuth subnitrate in combination with thionyl chloride has been shown to be an efficient system for the nitration of a variety of aromatic compounds, including those with moderate reactivity. nih.gov This method offers a mild and selective alternative to traditional nitrating agents. nih.gov

One-Pot Synthetic Strategies for Bromo-Nitronaphthalic Anhydrides

One-pot syntheses offer a streamlined and efficient approach to complex molecules by combining multiple reaction steps into a single operational sequence, thereby minimizing waste and saving time. A notable one-pot protocol has been developed for the multigram scale synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from the readily available and economical 1,8-naphthalic anhydride. mdpi.comresearchgate.net This method involves nitration followed by selective bromination in sulfuric acid at room temperature. mdpi.comresearchgate.net

The nitration of 1,8-naphthalic anhydride is achieved using sodium nitrate (B79036) in concentrated sulfuric acid, proceeding smoothly to completion within three hours at room temperature. mdpi.com Subsequent bromination is carried out in the same pot by adding N-bromosuccinimide (NBS). mdpi.com The degree of bromination is controllable by the amount of NBS used. mdpi.com These resulting bromo-nitronaphthalic anhydrides are valuable building blocks for the synthesis of various naphthalimide derivatives. mdpi.comresearchgate.net

For instance, 3-bromo-6-nitro-1,8-naphthalic anhydride can be converted to its corresponding diester, dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate, by reaction with potassium hydroxide (B78521) followed by treatment with 1-bromobutane (B133212) in the presence of a phase-transfer catalyst like Aliquat 336. mdpi.com Similarly, 3,4-dibromo-6-nitro-1,8-naphthalic anhydride can be transformed into its diester derivative. mdpi.com

Palladium-Catalyzed Coupling Reactions in Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of aromatic systems, including naphthalenes. nih.govthieme-connect.com These reactions, such as the Suzuki and Negishi couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions. nobelprize.orgbeilstein-journals.org

For instance, a bromo-naphthalene precursor can be utilized in various palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.gov The naphthalene sulfonamide scaffold, known for its biological activities, has been functionalized using this approach to expand structure-activity relationship studies. nih.gov

The mechanism of these reactions typically involves an oxidative addition of the aryl halide (e.g., bromo-naphthalene) to a palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron or organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org The choice of ligands, bases, and solvents is crucial for the success of these transformations, influencing both the yield and selectivity of the reaction. beilstein-journals.org

Electrochemical Synthesis Methods for Naphthalene Derivatives

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. thieme-connect.comscielo.brgoogle.com The electrochemical nitration of naphthalene has been studied as a means to produce nitro derivatives. scielo.br By controlling the electrode potential, it is possible to generate reactive species in situ and direct the course of the reaction.

In one study, the electrochemical nitration of naphthalene was performed at a platinum electrode in aqueous solutions containing sodium nitrite, with and without the presence of a non-ionic surfactant to solubilize the naphthalene. scielo.br The products, including 1-nitronaphthalene and 2-nitronaphthalene (B181648), were analyzed by high-performance liquid chromatography. scielo.br This method demonstrates the potential for electrosynthesis to provide a controlled route to nitronaphthalene isomers.

Furthermore, a direct electrochemical synthesis method for 5-nitro-1,4-naphthoquinone has been developed, starting from 1-nitronaphthalene. google.com This one-step electrolytic oxidation process avoids the use of expensive and polluting oxidants often required in conventional methods. google.com

Methodological Considerations in Synthesis

The successful synthesis of a specific isomer like this compound hinges on several key methodological considerations, including the control of regioselectivity, optimization of reaction conditions, and the selection of appropriate catalyst systems.

Regioselectivity Control in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on naphthalene is highly regioselective. almerja.comutexas.edu Substitution typically occurs at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate, which benefits from more extensive delocalization. almerja.com This is a key principle in the synthesis of 1-substituted naphthalenes.

However, the presence of existing substituents on the naphthalene ring significantly influences the position of further substitution. studysmarter.co.ukresearchgate.net For the synthesis of this compound, the order of the bromination and nitration steps is critical. Nitration of 1-bromonaphthalene would be expected to be directed by the bromine atom. Conversely, bromination of 1-nitronaphthalene would be influenced by the deactivating nitro group.

Controlling regioselectivity can also be achieved through the use of specific catalysts, such as zeolites, which can favor the formation of a particular isomer due to shape-selectivity within their porous structures. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. mdpi.comresearchgate.netnih.govthieme-connect.comscielo.br Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reagents.

For example, in the one-pot synthesis of bromo-nitronaphthalic anhydrides, the reaction is conducted at room temperature, which is considered a mild condition. mdpi.comresearchgate.net In palladium-catalyzed couplings, temperature control is crucial to balance reaction rate with catalyst stability and prevent side reactions. beilstein-journals.org

The use of continuous flow reactors is an emerging strategy for optimizing reaction conditions, offering precise control over temperature, pressure, and residence time, which can lead to improved yields and safety, especially for highly exothermic reactions like nitration. beilstein-journals.org

Catalyst Systems in Halogenation and Nitration

The choice of catalyst is a defining factor in the efficiency and selectivity of halogenation and nitration reactions. studysmarter.co.ukuomustansiriyah.edu.iq While some halogenations of naphthalene can proceed without a Lewis acid catalyst due to the high reactivity of the naphthalene ring, catalysts are often employed to enhance the reaction rate and control selectivity. uomustansiriyah.edu.iqdocbrown.info

In nitration reactions, the classic mixed acid system of nitric acid and sulfuric acid is widely used. scitepress.org However, alternative catalyst systems have been developed to improve the environmental footprint and selectivity of the process. These include solid acid catalysts like zeolites and various metal triflates. researchgate.netscitepress.orgresearchgate.net Zeolites, with their well-defined pore structures, can exert shape-selective control, favoring the formation of specific isomers. researchgate.netresearchgate.net For example, HBEA zeolite has been shown to be an efficient and reusable catalyst for the mononitration of naphthalene, with a high preference for the 1-nitro isomer. researchgate.net

Spectroscopic and Structural Characterization of 1 Bromo 8 Nitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR spectroscopic data, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the reviewed literature. This information is essential for the definitive assignment of proton and carbon environments in the molecule and is expected to be contained within the supporting information of modern publications that utilize this compound. rsc.orgchemrxiv.org

¹H NMR Spectroscopic Analysis for Proton Environments

Vibrational Spectroscopy

Specific peak frequencies (cm⁻¹) from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, which would identify the characteristic vibrational modes of the C-Br, N-O (from the nitro group), and aromatic C-H and C=C bonds, are not reported in the accessible literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Structure Elucidation

While the molecular weight of 1-bromo-8-nitronaphthalene can be calculated from its formula (C₁₀H₆BrNO₂), specific experimental mass spectrometry data, such as the molecular ion peak (m/z) and the fragmentation pattern, are not available in the searched sources. This information would be critical for confirming the molecular structure and isotopic distribution patterns of bromine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

The structure of this compound is heavily influenced by the steric strain imposed by the bulky bromine atom and nitro group at the peri positions (C1 and C8). In an ideal, unsubstituted naphthalene (B1677914) molecule, the ring system is planar. However, significant steric repulsion between the large peri-substituents forces the naphthalene skeleton to distort to relieve this strain. mdpi.comresearchgate.net X-ray crystallographic studies on similarly substituted naphthalenes, such as 1,8-di(bromomethyl)naphthalene, reveal significant out-of-plane distortions. mdpi.comresearchgate.netacs.org The nitro group and the bromine atom in this compound would be displaced from the mean plane of the naphthalene ring, leading to a non-planar molecular conformation.

Table 2: Representative Crystallographic Parameters for a Distorted Naphthalene System

| Parameter | Description | Expected Value/Observation |

| Dihedral Angle (C-C1-C8-C) | Torsion angle describing the twist of the naphthalene backbone | Deviation from 0° indicates distortion |

| Dihedral Angle (Substituent-Naphthalene Plane) | Angle between the plane of the nitro group and the naphthalene ring | Significant deviation from 0° or 180° |

| C1-C8 Distance | Distance between the carbon atoms bearing the peri-substituents | Likely elongated compared to unsubstituted naphthalene |

| Br···N Distance | Intramolecular distance between the bromine and nitrogen atoms | Shorter than the sum of van der Waals radii, indicating steric compression |

Note: This table presents expected trends based on published data for related structures. mdpi.comresearchgate.net

The steric repulsion between substituents at the 1- and 8-positions of a naphthalene ring is a well-documented phenomenon that leads to significant structural distortions. mdpi.comresearchgate.netacs.org This peri-interaction forces the substituents to splay outwards and the naphthalene ring to pucker. The distortion can be described as both vertical (out-of-plane) and horizontal (in-plane). mdpi.comresearchgate.net In this compound, the large van der Waals radii of the bromine atom and the nitro group cause severe steric crowding. This forces the C1-Br and C8-N bonds to be pushed away from each other, increasing the C9-C1-C8 and C1-C8-C10 bond angles (in-plane distortion) and causing the substituents to move out of the mean plane of the aromatic system (out-of-plane distortion). mdpi.comresearchgate.net Studies on related compounds like 1,8-bis(bromomethyl)naphthalene (B51720) have quantified these distortions, showing significant dihedral angles between the planes of the peri-substituents and the naphthalene ring. mdpi.comresearchgate.net

The packing of this compound molecules in a crystal lattice is governed by a variety of noncovalent intermolecular interactions. These interactions are crucial for the stability of the crystalline solid. Based on the functional groups present, several types of interactions are expected. researchgate.netresearchgate.net

π–π Stacking: The aromatic naphthalene rings are likely to engage in π–π stacking interactions, where the electron-rich π system of one molecule interacts with the π system of a neighboring molecule. researchgate.net These interactions are a common feature in the crystal packing of aromatic compounds.

C–H···O Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with hydrogen atoms from adjacent molecules. mdpi.com

Halogen Bonding: The bromine atom could potentially participate in halogen bonding (Br···O or Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site on a neighboring molecule. scielo.br

The combination of these interactions dictates the specific supramolecular architecture of this compound in the solid state. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal structure. mdpi.com

Reactivity and Mechanistic Investigations of 1 Bromo 8 Nitronaphthalene

Reactivity of the Bromine Atom

The bromine atom at the C-1 position of 1-bromo-8-nitronaphthalene is a key functional group that dictates much of its reactivity. Its susceptibility to displacement and its ability to participate in the formation of new carbon-carbon and carbon-heteroatom bonds make it a versatile handle in organic synthesis.

Nucleophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing nitro group at the C-8 position significantly influences the reactivity of the bromine atom towards nucleophilic aromatic substitution (SNA r). libretexts.org This nitro group, through its electron-withdrawing effects, deactivates the naphthalene (B1677914) ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to it. evitachem.comnih.gov Consequently, the bromine atom in this compound can be displaced by various nucleophiles. evitachem.com

Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols. evitachem.comcymitquimica.com For instance, reactions with sodium methoxide (B1231860) can yield 1-methoxy-8-nitronaphthalene. The general mechanism for these reactions involves the addition of the nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. libretexts.org The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substitution product. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product | Reference |

| Amines | 1-Amino-8-nitronaphthalene derivatives | evitachem.com |

| Alkoxides | 1-Alkoxy-8-nitronaphthalene derivatives | evitachem.com |

| Thiols | 1-Thio-8-nitronaphthalene derivatives | evitachem.com |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental in the synthesis of complex organic molecules, including biaryls and styrenes. libretexts.org

One of the most prominent examples is the Suzuki-Miyaura coupling, which typically involves a palladium catalyst. libretexts.orgorganic-chemistry.org In this reaction, this compound is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Other metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), can also be employed. libretexts.org These methods offer a powerful and versatile toolkit for extending the molecular framework of the naphthalene system. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 2: Metal-Catalyzed Cross-Coupling Reactions Involving a Bromo-naphthalene Scaffold

| Coupling Reaction | Catalyst System (Example) | Coupling Partner (Example) | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Arylboronic acid | Biaryl | chemrxiv.org |

| Stille | Palladium catalyst | Organotin reagent | Biaryl | libretexts.org |

Formation of Organometallic Reagents

The bromine atom in this compound can be utilized to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful carbon-based nucleophiles and strong bases, widely used for creating new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

The formation of a Grignard reagent, an organomagnesium halide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting Grignard reagent, 8-nitro-1-naphthylmagnesium bromide, can then react with a variety of electrophiles, including aldehydes, ketones, and esters, to form alcohols after an acidic workup. masterorganicchemistry.com

Similarly, organolithium reagents can be prepared, often by reaction with an alkyllithium reagent like n-butyllithium or by direct reaction with lithium metal. libretexts.orguniurb.it These reagents are generally more reactive than their Grignard counterparts. libretexts.org However, the presence of the nitro group can complicate these reactions, as organometallic reagents can also react with the nitro group itself. rsc.org Therefore, careful control of reaction conditions is essential.

Table 3: Formation and Reactivity of Organometallic Reagents

| Organometallic Reagent | Preparation | Reactivity with Electrophiles (Example) | Product (after workup) | Reference |

| Grignard Reagent | Reaction with Mg in ether | Addition to an aldehyde | Secondary alcohol | masterorganicchemistry.comlibretexts.org |

| Organolithium Reagent | Reaction with alkyllithium | Addition to a ketone | Tertiary alcohol | libretexts.orguniurb.it |

Reactivity of the Nitro Group

The nitro group at the C-8 position is a dominant feature of the this compound molecule, profoundly influencing its electronic properties and chemical behavior.

Reduction Pathways to Amino-Naphthalenes

The nitro group of this compound is readily reducible to an amino group, providing a synthetic route to 8-bromo-1-naphthylamine and its derivatives. evitachem.com This transformation is a cornerstone in the synthesis of various dyes, pigments, and other functional organic molecules. nbinno.com

A variety of reducing agents can be employed to effect this conversion. Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. rsc.orgkoreascience.krresearchgate.net Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, are also effective. evitachem.comumanitoba.ca The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) derivatives, before the final amino group is formed. evitachem.com

Table 4: Reduction of the Nitro Group in this compound

| Reducing Agent/Method | Product | Reference |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 8-Bromo-1-naphthylamine | rsc.orgkoreascience.kr |

| Tin(II) Chloride (SnCl₂) / HCl | 8-Bromo-1-naphthylamine | evitachem.com |

| Iron (Fe) / Acetic Acid | 8-Bromo-1-naphthylamine | umanitoba.ca |

| Sodium Borohydride (with catalyst) | 8-Bromo-1-naphthylamine | evitachem.com |

Role in Electron-Withdrawing Effects and Aromatic Reactivity

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. evitachem.comnih.gov This is because it reduces the electron density of the naphthalene core, making it less attractive to electrophiles. nih.gov Any further electrophilic substitution is directed primarily to the meta positions relative to the nitro group. evitachem.com

Conversely, this electron-withdrawing effect enhances the ring's susceptibility to nucleophilic aromatic substitution, as discussed in section 4.1.1. libretexts.org The stabilization of the negatively charged Meisenheimer intermediate is a key factor in facilitating these reactions. libretexts.org The electronic properties imparted by the nitro group are thus crucial in determining the regioselectivity and feasibility of various substitution reactions on the naphthalene ring.

Aromatic Core Reactivity

The reactivity of the naphthalene core in this compound is significantly influenced by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing nitro group and the deactivating bromo group, coupled with their unique spatial arrangement, dictates the molecule's behavior in various chemical transformations.

The introduction of additional electrophiles onto the this compound scaffold is a challenging synthetic endeavor. The naphthalene ring is deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom. evitachem.com Generally, electrophilic aromatic substitution on naphthalene is faster than on benzene (B151609) because the activation energy required to form the intermediate carbocation is lower. spcmc.ac.in For naphthalene itself, substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve the aromaticity of one of the rings. vedantu.comwordpress.comwordpress.com

However, in this compound, the existing substituents heavily direct any potential incoming electrophile. The nitro group is a strong deactivating group and a meta-director. The bromo group is also deactivating but is an ortho-, para-director. The directing effects of these two groups are complex. The nitro group at C8 would direct incoming electrophiles to C5 and C7 (meta positions), while the bromo group at C1 would direct to C2 and C4 (ortho and para positions). The significant deactivation of the ring system means that harsh reaction conditions would be necessary to effect any further substitution. evitachem.com

For comparison, the nitration of naphthalene typically yields 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648). vedantu.comnumberanalytics.com The presence of an electron-donating group, in contrast, would activate the ring and direct substitution. For instance, in 5-methoxy-1-nitronaphthalene, the activating methoxy (B1213986) group directs further nitration to the C8 position. vaia.com

| Reactant | Product(s) | Conditions | Notes |

| Naphthalene | 1-Nitronaphthalene, 2-Nitronaphthalene | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution. vedantu.comnumberanalytics.com |

| 5-Methoxy-1-nitronaphthalene | 5-Methoxy-1,8-dinitronaphthalene | Nitrating agent | The methoxy group activates the ring towards further substitution. vaia.com |

| This compound | Further substitution is difficult | Strong electrophiles, harsh conditions | The ring is strongly deactivated by both bromo and nitro groups. evitachem.com |

A defining feature of 1,8-disubstituted naphthalenes, including this compound, is the presence of peri-interactions. These are non-bonding interactions between the substituents at the C1 and C8 positions, which are forced into close proximity (approximately 2.5 Å) by the rigid naphthalene framework. thieme-connect.com This is significantly closer than ortho-substituents on a benzene ring (approximately 3.3 Å). thieme-connect.com This steric strain can lead to significant distortion of the naphthalene skeleton from planarity. nih.govresearchgate.net

These peri-interactions can profoundly influence the molecule's reactivity. For instance, the steric repulsion between peri-substituents can activate the naphthalene ring non-electronically. nih.gov In some cases, this strain can facilitate reactions that might not otherwise occur. For example, in 8-nitro-1-naphthoic acid, the nitro group can be displaced by halides from thionyl halides, a reaction driven by the relief of peri-strain. scispace.com

The steric hindrance caused by peri-interactions can also shield the substituents from reacting. The close proximity of the bromo and nitro groups in this compound can hinder reactions that would typically occur at these functional groups. Furthermore, the distortion of the naphthalene ring can affect the overlap of p-orbitals, thereby altering the aromaticity and reactivity of the entire system. nih.govresearchgate.net Studies on related 1,8-disubstituted naphthalenes have shown that the degree of distortion depends on the bulkiness of the peri-substituents. nih.govresearchgate.net

| Compound | Interaction Type | Consequence | Reference |

| 1,8-Disubstituted Naphthalenes | peri-Interaction | Steric strain, distortion from planarity. | thieme-connect.comrsc.org |

| 8-Nitro-1-naphthoic acid | peri-Interaction | Displacement of the nitro group by halides. | scispace.com |

| 1,8-Bis(bromomethyl)naphthalene (B51720) | peri-Interaction | Vertical distortion of the naphthalene ring. | nih.govresearchgate.net |

The photochemistry of nitronaphthalene derivatives is characterized by efficient population of their excited triplet states through ultrafast intersystem crossing (ISC). d-nb.info Upon photoexcitation, 1-nitronaphthalene exhibits complex excited-state dynamics. Excitation populates the Franck-Condon S₁(ππ*) state, which then decays via two primary channels in sub-200 femtoseconds. aip.orgnih.gov

The major decay pathway involves intersystem crossing to a receiver triplet state, which then populates the vibrationally excited T₁(ππ*) state within 2-4 picoseconds. aip.orgnih.gov The minor channel involves conformational relaxation, primarily the rotation of the nitro group, to form a dissociative singlet state with charge-transfer character. nih.gov This latter pathway is believed to be responsible for the observed photochemistry of 1-nitronaphthalene. nih.gov The photodegradation of 1-nitronaphthalene is significantly influenced by the presence of molecular oxygen. researchgate.net

Theoretical studies on 2-nitronaphthalene have elucidated the mechanism of its ultrafast intersystem crossing, which occurs on a sub-picosecond timescale. rsc.org This process involves transitions between singlet and triplet states of different electronic character (nπ* and ππ*). d-nb.inforsc.org The high efficiency of ISC is attributed to the small electronic and nuclear changes required for the singlet-triplet transition. d-nb.info The excited-state dynamics are also temperature-dependent, with the rate of ISC increasing at higher temperatures due to the opening of new ISC channels. rsc.org While specific studies on this compound are not prevalent, the general principles observed for other nitronaphthalenes are expected to apply, with the bromine atom potentially introducing heavy-atom effects that could further influence the rates of intersystem crossing.

| Compound | Process | Timescale | Key Findings |

| 1-Nitronaphthalene | Intersystem Crossing (S₁ → Tₙ) | < 200 fs | Bifurcation into two decay channels. aip.orgnih.gov |

| 1-Nitronaphthalene | Internal Conversion (Tₙ → T₁) | 2-4 ps | Population of the lowest triplet state. aip.orgnih.gov |

| 2-Nitronaphthalene | Intersystem Crossing | ~0.7 ps | Proceeds through two distinct pathways. d-nb.inforsc.org |

Nitronaphthalenes can function as dienophiles in normal electron demand Diels-Alder reactions, particularly when reacted with electron-rich dienes. mdpi.com The electron-withdrawing nitro group enhances the dienophilic character of the naphthalene double bonds. mdpi.com Reactions of nitronaphthalenes with dienes like Danishefsky's diene can yield phenanthrene (B1679779) derivatives as the primary products after aromatization of the initial cycloadducts. researchgate.net

The reactivity in these cycloaddition reactions is dependent on the nature of both the diene and the nitronaphthalene. Highly reactive dienes are often required, and in some cases, high pressure can be used to promote the reaction. mdpi.com For less reactive dienes, alternative reaction pathways, such as hetero-Diels-Alder reactions leading to N-naphthylpyrroles, can become competitive. benthamdirect.comresearchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), have been used to understand the regioselectivity and the polar nature of these reactions. benthamdirect.comrsc.org The global electrophilicity of the nitronaphthalene dienophile is a key factor in determining the outcome of the reaction. benthamdirect.com While specific studies on this compound as a dienophile are scarce, the presence of two electron-withdrawing groups would be expected to enhance its dienophilic character, though steric hindrance from the peri-substituents could play a significant role in its reactivity and stereoselectivity.

| Dienophile | Diene | Product Type | Reference |

| 1-Nitronaphthalene | Danishefsky's diene | Hydroxyphenanthrene derivatives | researchgate.net |

| Dinitronaphthalenes | (E)-1-trimethylsilyloxy-1,3-butadiene | Nitrophenanthrenol derivatives | benthamdirect.com |

| 1-Nitronaphthalene | Isoprene | N-naphthylpyrroles | researchgate.netsciforum.net |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in characterizing the properties of 1-bromo-8-nitronaphthalene. These computational methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov For substituted naphthalenes, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311++G**, help in understanding their geometry and electronic properties. aip.orgresearchgate.netconicet.gov.ar In the case of this compound, the electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the naphthalene (B1677914) ring. The nitro group tends to lower the energy of molecular orbitals. rsc.org DFT calculations can precisely map the electron density, highlighting the polarization of the C-NO2 and C-Br bonds and the resulting effects on the aromatic system.

Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, providing insights into the excited states of the molecule. researchgate.netresearchgate.net For nitronaphthalenes, these calculations are crucial for understanding their photophysical properties, such as the rapid intersystem crossing to the triplet manifold. acs.org The electronic properties, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be calculated, which are key indicators of the molecule's reactivity towards electrophiles and nucleophiles. For instance, in related nitroaromatic compounds, the introduction of a nitro group has been shown to lower both HOMO and LUMO energy levels. kochi-tech.ac.jp

Table 1: Calculated Global Reactivity Indices for Related Dienophiles (B3LYP/6-31G(d))

| Molecule | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| 2-Nitrothio-phene | - | - | 2.83-3.65 |

| 3-Nitrothio-phene | - | - | - |

This table is illustrative of how DFT is used to calculate reactivity indices for nitro-substituted aromatic compounds. Specific values for this compound would require a dedicated calculation. The electrophilicity index shows that substitution with a nitro group increases the electrophilic character of the molecule. conicet.gov.ar

Molecular Orbital Theory Applications in Aromatic Nitration

Molecular orbital (MO) theory provides a framework for understanding the process of aromatic nitration. libretexts.orgscribd.com The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction. pearson.com Semi-empirical MO calculations have been used to model the reaction coordinates for the nitration of naphthalene, indicating that attack at the 1-position (α-position) is significantly favored over the 2-position (β-position). rsc.org This preference is explained by the greater stabilization of the Wheland intermediate formed during α-attack.

The mechanism of aromatic nitration can be complex, with possibilities including a polar (Ingold-Hughes) mechanism and a single-electron transfer (SET) mechanism. capes.gov.br MO theory helps in evaluating the feasibility of these pathways. For reactive aromatic substrates like naphthalene, Marcus theory calculations based on MO principles have been performed to estimate the rates of electron transfer from the aromatic compound to the nitrating agent (e.g., NO2+). rsc.org While there can be discrepancies between calculated and experimental rates, these theoretical approaches provide valuable insights into the electronic interactions governing the reaction. rsc.org The presence of a bromine atom at the 8-position in this compound would further influence the regioselectivity of nitration on a bromonaphthalene precursor through both steric and electronic effects.

Prediction of Spectroscopic Parameters

DFT calculations are widely used for the prediction of various spectroscopic parameters, including vibrational and NMR spectra. aip.orgresearchgate.net For naphthalene derivatives, theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) show good agreement with experimental data after applying appropriate scaling factors. researchgate.netresearchgate.net This allows for the confident assignment of fundamental vibrational modes. researchgate.net For instance, the characteristic stretching frequencies of the C-H, C=C, and C-NO2 groups can be accurately predicted. The C-H stretching vibrations in aromatic compounds are typically found in the 3100-3000 cm⁻¹ region, while in-plane and out-of-plane bending vibrations occur at 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. researchgate.net

In addition to vibrational spectra, NMR chemical shifts can also be calculated. For substituted naphthalenes, the chemical shifts are sensitive to the electronic effects of the substituents. liverpool.ac.uk The significant deshielding effect of a nitro group on nearby protons is a well-known phenomenon that can be quantified through computational models. liverpool.ac.uk These predictive capabilities are invaluable for the structural elucidation of newly synthesized compounds.

Conformational Analysis and Steric Effects

The proximity of the substituents at the 1 and 8 positions (peri-positions) in this compound leads to significant steric interactions that dictate its conformation and reactivity.

Influence of peri-Substituents on Naphthalene Ring Distortion

In 1,8-disubstituted naphthalenes, the substituents are forced into close proximity, with the distance between the C1 and C8 atoms being approximately 2.44 Å. caltech.edu This is considerably less than the sum of the van der Waals radii of most substituent atoms, leading to strong steric repulsion. caltech.edu This repulsion forces the naphthalene ring to distort from planarity to alleviate the strain. kochi-tech.ac.jpmdpi.comresearchgate.net

The distortion can manifest in several ways:

In-plane distortion : The bond angles within the naphthalene skeleton are altered. For example, the C1-C9-C8 angle may splay outwards. caltech.edu

Out-of-plane distortion (vertical distortion) : The substituents are pushed out of the mean plane of the naphthalene ring in opposite directions, leading to a twisted or puckered conformation. mdpi.comresearchgate.net

X-ray crystallography studies on various 1,8-disubstituted naphthalenes have provided concrete evidence for these distortions. mdpi.comresearchgate.netnih.gov For instance, in 1,8-bis(bromomethyl)naphthalene (B51720), a significant vertical distortion is observed, with a dihedral angle of 11.0° between the peri-substituents. mdpi.comresearchgate.net In a related quinolone derivative with a methyl group and a nitro group in the peri-positions, the dihedral angle between the N1–Me and C8–NO2 bonds was found to be 25°. mdpi.comnih.gov These distortions are a direct consequence of the steric bulk of the peri-substituents. kochi-tech.ac.jpmdpi.comresearchgate.net The interplay between the bromo and nitro groups in this compound would similarly induce significant distortion in the naphthalene framework.

Table 2: Comparison of Distortion in 1,8-Disubstituted Naphthalenes

| Compound | Dihedral Angle (α) between peri-Substituents | Type of Distortion |

|---|---|---|

| 1,8-bis(bromomethyl)naphthalene | 11.0° | Vertical |

| 1,8-bis(dibromomethyl)naphthalene | 8.3° | Horizontal |

| 1-methyl-8-nitro-quinolone derivative | 25° | Vertical |

This table, based on data from related compounds, illustrates how different peri-substituents lead to varying degrees and types of naphthalene ring distortion. The specific distortion in this compound would depend on the balance of steric repulsion between the bromine atom and the nitro group. mdpi.comresearchgate.netnih.gov

Steric Hindrance and its Impact on Reaction Pathways

The steric crowding caused by the peri-substituents in this compound has a profound impact on its reactivity. Steric hindrance can block or slow down the approach of reagents to reaction centers near the peri-positions. youtube.com For example, in reactions involving substitution at the naphthalene ring, the bulky peri-substituents can direct incoming groups to other, less hindered positions. nih.gov

The distortion of the naphthalene ring itself can also alter its chemical properties. This "non-electronic activation" can decrease the aromaticity of the ring system, making it more susceptible to certain reactions. mdpi.comresearchgate.netnih.gov However, the steric bulk can also have the opposite effect. In a study on the nitration and hydrogenation of 1,8-bis(dibromomethyl)naphthalene, the compound was found to be unreactive under the employed conditions, which was attributed to the extreme steric hindrance preventing the approach of the reagents. mdpi.comresearchgate.net Therefore, the reactivity of this compound is a delicate balance between the electronic activation provided by the nitro group and the significant steric hindrance imposed by both peri-substituents.

Reaction Mechanism Elucidation

Computational studies are crucial for elucidating the complex reaction mechanisms involving this compound. By modeling the interactions between reactants and tracing the energy landscape of a reaction, researchers can gain a deep understanding of how chemical transformations occur at a molecular level. These theoretical investigations complement experimental findings and help rationalize observed chemical behaviors.

The study of reaction mechanisms heavily relies on the characterization of transient species such as intermediates and transition states. rsc.org Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these high-energy structures. For reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution (SNAr), computational modeling can determine the geometries and energies of key intermediates. mdpi.com

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of the chemistry of substituted naphthalenes. Computational analysis of reaction barriers, or activation energies, provides a quantitative basis for understanding and predicting regiochemical outcomes.

For this compound, several factors govern where a nucleophile will attack or where an electrophile will be directed. The peri-interaction between the adjacent bromo and nitro groups introduces significant steric strain, which can influence the energy of the transition states for reactions at or near these positions. acs.org DFT calculations can model the transition state structures for all possible reaction pathways and compute their corresponding activation energies. The pathway with the lowest energy barrier is kinetically favored, thus determining the major product. For instance, while nitration of some naphthalenes can be challenging to control, computational modeling helps predict the most likely sites of substitution by comparing the activation barriers. researchgate.net This type of analysis is essential for planning synthetic routes that yield a desired isomer with high selectivity.

The following table presents hypothetical activation energy data derived from typical DFT calculations for a nucleophilic aromatic substitution reaction on this compound to illustrate the concept.

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Key Influencing Factors |

|---|---|---|

| C1 (ipso-substitution of Br) | 18.5 | Activated by ortho/para -NO₂ group; Steric hindrance from peri -NO₂ |

| C2 | 25.2 | Less electronic activation; Moderate steric access |

| C4 | 22.1 | Activated by -NO₂ group (para-like); Less steric hindrance |

| C5 | 24.8 | Less electronic activation; Distant from substituents |

| C7 | 23.5 | Activated by -NO₂ group (ortho-like); Less steric hindrance |

Note: The data in this table is illustrative and intended to demonstrate the application of computational analysis. Actual values would be specific to the nucleophile and reaction conditions used in a particular study.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physical properties, reactivity, or biological activity. nih.govresearchgate.net While specific QSAR models developed exclusively for this compound are not common, the principles are widely applied to classes of related compounds, such as nitronaphthalenes and their derivatives. nih.goveuropa.eu

The goal of QSAR in this context is to develop a mathematical equation that can predict the reactivity of other naphthalene derivatives based on a set of calculated molecular descriptors. nih.gov These descriptors can be categorized as:

Electronic: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. For nitronaphthalenes, these descriptors are critical for modeling reactivity. nih.gov

Steric: Parameters that describe the size and shape of the molecule, which are important given the steric strain in 1,8-disubstituted naphthalenes.

Topological: Indices that describe the connectivity of atoms in the molecule.

A QSAR model for the reactivity of nitronaphthalenes might take the form of a linear regression equation. For example, a study on the mutagenicity of nitronaphthalenes found that their activity could be predicted based on descriptors like frontier molecular orbital energies and the final heat of formation. nih.gov Such models are valuable for screening new compounds and prioritizing experimental work, offering a cost-effective method to estimate the properties and potential reactivity of novel naphthalene derivatives. nih.govresearchgate.net

Applications in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Functional Dyes and Pigments, particularly Naphthalimides

1-Bromo-8-nitronaphthalene serves as a crucial precursor in the creation of functional dyes and pigments, most notably those based on the 1,8-naphthalimide (B145957) scaffold. mdpi.com 1,8-Naphthalimides are a well-studied class of compounds known for their strong fluorescence, high photostability, and tunable optoelectronic properties. mdpi.comresearchgate.net These characteristics make them suitable for a wide array of applications, including industrial colorants, fluorescent solar collectors, and components in organic electronic devices. mdpi.com

The synthetic utility of this compound lies in the reactivity of its substituents. The nitro group can be readily reduced to an amino group, which can then be converted into an imide. The bromine atom allows for further functionalization through various cross-coupling reactions. This dual reactivity enables the synthesis of a diverse library of naphthalimide derivatives with tailored properties. For instance, the introduction of different substituents on the naphthalene (B1677914) core can fine-tune the absorption and emission spectra of the resulting dyes. mdpi.comresearchgate.net

A reliable, one-pot synthetic protocol for producing bromo- and nitro-substituted 1,8-naphthalic anhydrides, key intermediates for naphthalimides, has been developed from the economically viable 1,8-naphthalic anhydride (B1165640). mdpi.comresearchgate.net This method involves nitration followed by selective bromination under mild conditions, offering a controllable route to these important building blocks. mdpi.comresearchgate.net

Building Block for Complex Organic Molecules

The distinct reactivity of the bromo and nitro groups makes this compound a valuable building block for the synthesis of complex organic molecules. evitachem.comchemistryviews.org The bromine atom is susceptible to nucleophilic substitution and is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net These reactions allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups, facilitating the construction of intricate molecular architectures.

The nitro group, on the other hand, can be reduced to an amine, which can then participate in a host of further transformations, including diazotization and amide bond formation. canada.ca This versatility allows for the strategic incorporation of the naphthalene unit into larger, more complex structures with potential applications in pharmaceuticals and materials science. evitachem.com For example, derivatives of this compound have been investigated for their potential biological activities.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique properties of this compound extend its utility to the synthesis of specialty chemicals and advanced materials. Its derivatives are being explored for use in various high-tech applications. The ability to introduce a range of functional groups onto the naphthalene core allows for the creation of materials with specific electronic, optical, and physical properties.

For example, the incorporation of 1,8-naphthalimide units, derived from this compound, into polymers can enhance their thermal stability and introduce fluorescence. Furthermore, the steric hindrance provided by the peri-substituents in this compound can be exploited to create molecules with specific three-dimensional structures, which is of interest in the development of advanced materials with tailored properties. rsc.orgrsc.org

Development of Other Naphthalene-Based Derivatives with Tuned Properties

The reactivity of this compound provides a platform for the development of a wide range of other naphthalene-based derivatives with finely tuned properties. mdpi.comchemistryviews.org By strategically manipulating the bromo and nitro functionalities, chemists can access a diverse array of substituted naphthalenes. thieme-connect.com

The bromine atom can be replaced with various nucleophiles, and the nitro group can be transformed into other functional groups. canada.ca This allows for the systematic modification of the electronic and steric environment of the naphthalene ring system, leading to derivatives with tailored characteristics for specific applications. For instance, the synthesis of 1-bromo-8-(phenylethynyl)naphthalene derivatives showcases the use of Sonogashira coupling to introduce new functionalities. researchgate.net

Design of Ligands in Coordination Chemistry

The design of new ligands is a cornerstone of coordination chemistry, as the properties of a metal complex are heavily influenced by its surrounding ligands. nih.gov this compound and its derivatives have potential as precursors for the design of novel ligands. The presence of both a potential coordination site (the nitro group, which can be reduced to an amine) and a modifiable position (the bromo group) allows for the synthesis of multifunctional ligands. nih.govuni-wuerzburg.de

Isomeric and Analogous Naphthalene Systems in Research

Comparative Studies with Other Bromo-Nitronaphthalene Isomers

The isomers of bromo-nitronaphthalene, while sharing the same molecular formula (C₁₀H₆BrNO₂), exhibit distinct properties due to the different spatial arrangement of their substituents. For instance, transposing the bromo and nitro groups, as seen in 1-bromo-2-nitronaphthalene, results in a significant alteration of melting points and electronic properties. This difference in electronic character has implications for their potential applications, such as in the development of organic light-emitting diode (OLED) materials where the electron-withdrawing nature of the nitro group is a key feature.

Another positional isomer, 1-bromo-5-nitronaphthalene, also shares the same molecular formula. nih.gov The key distinction lies in the 1,5-substitution pattern, which alters the electronic effects and regioselectivity in chemical reactions. For example, the nitro group at the 5-position might present different steric hindrance to substitution reactions compared to the 1-position.

Mass spectrometry studies on substituted nitronaphthalenes have revealed interesting fragmentation patterns that are dependent on the substituent positions. In the mass spectrum of 1-nitro-5-bromo-naphthalene, a notable peak corresponding to the loss of carbon monoxide (CO) from the parent ion is observed. researchgate.net This phenomenon is linked to the electron density at the 8-position, suggesting that the bromine atom can donate its p-electrons to the aromatic system, thereby influencing the fragmentation pathway. researchgate.net

| Compound | CAS Number | Key Differences in Structure | Impact on Properties |

|---|---|---|---|

| 1-Bromo-2-nitronaphthalene | 4185-55-1 | Transposed bromine and nitro groups (1-bromo, 2-nitro). | Altered melting point and electronic properties compared to the 1,8-isomer. |

| 1-Bromo-5-nitronaphthalene | 5328-76-7 | Bromine and nitro groups at the 1- and 5-positions. | Alters electronic effects, regioselectivity, and potentially steric hindrance in reactions. |

Research on Dinitronaphthalenes and Halonitronaphthalenes

The study of dinitronaphthalenes provides further insight into the electronic effects of the nitro group on the naphthalene (B1677914) ring system. Mass spectrometry studies of dinitronaphthalenes have shown that the loss of CO from the parent ion is hindered if there is an electron deficiency at the 8-position, a phenomenon influenced by the presence of a second nitro group. researchgate.net This supports the hypothesis that the electronic character of the substituent at the 8-position is crucial for certain fragmentation pathways. researchgate.net

Research into other halonitronaphthalenes, where the halogen is varied, also offers valuable comparative data. For example, replacing bromine with iodine in a halonitronaphthalene increases the molecular weight and polarizability, which can favor certain reactions like cross-coupling over others. The nature of the halogen atom can thus be used to fine-tune the reactivity of the naphthalene system.

General Reactivity Patterns of Monosubstituted Naphthalenes

Naphthalene is generally more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.orgmsu.edu This increased reactivity is attributed to the lower stabilization energy loss in the first step of an electrophilic attack. libretexts.org In monosubstituted naphthalenes, the position of the substituent dictates the regioselectivity of further reactions.

Electrophilic substitution on naphthalene typically occurs more readily at the 1-position (α-position) than the 2-position (β-position). libretexts.org This preference is due to the greater stability of the carbocation intermediate formed during 1-substitution, which can better delocalize the positive charge while retaining one fully aromatic ring in its resonance structures. libretexts.org However, this reactivity pattern can be influenced by the nature of the substituent already present on the ring. For instance, the oxidation of 2-substituted naphthalenes can sometimes yield better results than 1-substituted naphthalenes. acs.org

The reaction conditions can also play a crucial role in determining the outcome of a reaction. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature, and Friedel-Crafts acylation can produce either the 1- or 2-isomer as the major product depending on the solvent used. libretexts.org

Influence of Substituent Position on Chemical Behavior and Properties

In the case of 1-bromo-8-nitronaphthalene, the close proximity of the bromo and nitro groups would be expected to lead to significant electronic and steric interactions, influencing its chemical behavior.

Studies on other substituted naphthalene systems have demonstrated the significant role of substituent position. For example, in naphthalene diimides, the reduction potentials vary significantly depending on the position of the diimide group relative to the naphthalene ring. oup.com Similarly, the introduction of different substituents can modulate the optical and electrochemical properties of diarylethenes containing a naphthalene moiety. nih.gov Electron-withdrawing substituents can shift absorption maxima to longer wavelengths, while electron-donating groups can enhance fluorescence quantum yields. nih.gov

| Naphthalene System | Substituent/Position | Observed Effect |

|---|---|---|

| Naphthalene Diimides | Position of the diimide group | Significant variation in reduction potentials. oup.com |

| Diarylethenes with a naphthalene moiety | Electron-withdrawing vs. electron-donating substituents | Modulation of optical and electrochemical properties. nih.gov |

| 1,8-Disubstituted Naphthalenes | 'Peri' substitution | Unique reactivity and bonding due to enforced proximity of substituents. st-andrews.ac.uk |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While classical nitration and bromination methods exist, future research will prioritize the development of more efficient, safer, and environmentally benign synthetic pathways to 1-bromo-8-nitronaphthalene and its derivatives.

The principles of green chemistry are central to this endeavor. A significant area of development will be the adoption of solvent-free or mechanochemical approaches. For instance, continuous solid-solid reactions in screw reactors, which have proven effective for the nitration of other solid aromatics, could drastically reduce solvent waste and reaction times. acs.orgrsc.org Similarly, the use of solid-supported reagents, such as inorganic nitrates adsorbed onto silica (B1680970) gel, offers a pathway to cleaner and potentially more selective nitration processes. researchgate.net

Another promising frontier is the application of continuous flow chemistry. Industrial-scale synthesis of related compounds increasingly utilizes flow reactors to ensure precise control over reaction parameters like temperature and residence time, leading to higher purity and safer handling of exothermic nitration reactions. Future work should focus on developing a continuous flow process for the synthesis of this compound, potentially integrating in-line monitoring techniques to optimize yield and minimize byproduct formation.

The following table outlines potential sustainable synthetic strategies for exploration:

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Mechanochemistry | Solvent-free, reduced energy consumption, shorter reaction times. | Optimization of reaction conditions (e.g., milling frequency, time) in a ball mill or twin-screw extruder. |

| Flow Chemistry | Enhanced safety, precise process control, scalability, improved heat transfer. | Development of a multi-step flow synthesis combining bromination and nitration; investigation of microreactor technology. |

| Solid-Supported Reagents | Simplified workup, reduced corrosive waste, potential for reagent recycling. | Screening of various solid supports (e.g., clays, zeolites) and "green" nitrating agents. |

| Catalytic C-H Nitration | High atom economy, circumvents pre-functionalization steps. | Exploration of transition-metal catalysts for site-selective C-H nitration of 1-bromonaphthalene (B1665260). kyoto-u.ac.jp |

Exploration of New Reactivity Modes and Transformations

The dual functionality of this compound provides a rich platform for discovering novel chemical transformations. Future research will likely move beyond classical reactions to explore modern catalytic methods that leverage its unique electronic structure.

A major area of future investigation is the transition-metal-catalyzed denitrative coupling. This powerful strategy utilizes the nitro group as a leaving group, effectively serving as a synthetic equivalent to a halide. Research has demonstrated that various nitroarenes, including 1-nitronaphthalene (B515781), can undergo Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and etherification reactions. acs.orgacs.orgrsc.org A key challenge and future direction will be to apply these methods to this compound, exploring the chemoselectivity between the C-Br and C-NO2 bonds and designing catalyst systems that can overcome the significant steric hindrance at the C1 position. Reports have already noted that direct arylation at the position adjacent to the nitro group is challenging due to this congestion, highlighting the need for innovative catalytic solutions. rsc.org

Photoredox catalysis and other photochemical methods present another exciting avenue. The nitroarene moiety can be activated by visible light to participate in novel reaction pathways. acs.org For this compound, this could enable transformations that are inaccessible under thermal conditions, such as radical-based C-H functionalizations or unique cycloadditions. The compound's potential to form aryloxy radicals upon photolysis also warrants further investigation for targeted oxidation reactions. walshmedicalmedia.com

The following table summarizes potential new transformations:

| Reaction Type | Potential Outcome | Research Challenge |

| Denitrative Cross-Coupling | Selective formation of C-C, C-N, C-O, and C-S bonds at the C8-position. | Achieving high selectivity over C-Br bond activation; overcoming steric hindrance with bulky coupling partners. |

| Photoredox Catalysis | Novel radical-based functionalizations under mild conditions. | Understanding the excited-state reactivity and controlling reaction pathways (e.g., reduction vs. fragmentation). |

| C-H Activation | Direct functionalization of the naphthalene (B1677914) core without pre-installed handles. | Identifying directing-group strategies and catalysts to control regioselectivity on the electron-deficient ring. |

| Diels-Alder Reactions | Synthesis of complex polycyclic and phenanthrene-like structures. researchgate.netconicet.gov.ar | Investigating the dienophilic character of the C2=C3 or C6=C7 bonds, influenced by the 1,8-substituents. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound upon excitation with light is crucial for its application in photochemistry and materials science. Future research will employ advanced spectroscopic techniques to probe its dynamic processes on ultrafast timescales.

Femtosecond and picosecond transient absorption spectroscopy will be indispensable. Studies on 1- and 2-nitronaphthalene (B181648) have revealed extremely fast dynamics, including intersystem crossing to the triplet state occurring in under a picosecond. acs.orgacs.orgd-nb.info For this compound, a key research question is how the sterically interacting bromo and nitro groups influence these dynamics. Time-resolved spectroscopy can map the entire photophysical pathway, from initial excitation to the formation of charge-transfer states, triplet states, and reactive intermediates like radicals. acs.org

Terahertz time-domain spectroscopy (THz-TDS) offers a unique tool to probe low-frequency vibrational modes, such as lattice vibrations and intermolecular interactions in the solid state. missouri.edu This technique could be used to characterize different polymorphs of this compound and its derivatives, which is critical for applications in solid-state devices and energetic materials where crystal packing is paramount.

| Spectroscopic Technique | Information Gained | Future Research Question |

| Femtosecond Transient Absorption | Lifetimes of excited singlet states, rates of intersystem crossing, formation of charge-transfer states. | How does the peri-interaction between Br and NO2 affect excited-state decay pathways compared to other isomers? acs.org |

| Picosecond Time-Resolved IR | Vibrational cooling dynamics in the excited state, structural evolution of intermediates. | What are the specific vibrational modes involved in the relaxation from initial excited states to the relaxed triplet state? |

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Low-frequency vibrational modes, characterization of crystal packing and polymorphism. | Can THz spectra differentiate between co-crystals or derivatives of this compound for materials screening? missouri.edu |

| In-situ Reaction Monitoring | Real-time tracking of reactant consumption and product formation. | Can techniques like time-resolved NMR or IR spectroscopy elucidate the mechanism of sterically hindered coupling reactions? |

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry is a powerful partner to experimental studies, providing a molecular-level understanding that is often difficult to obtain through measurement alone. Future research will leverage high-level computational methods to unravel the complexities of this compound.

Density Functional Theory (DFT) calculations will continue to be a workhorse for predicting ground-state properties, electronic structures (HOMO/LUMO energies), and reaction energetics. conicet.gov.arnih.gov For this compound, DFT can be used to model transition states for the novel transformations described in section 8.2, helping to rationalize observed regioselectivity and reactivity, particularly in sterically congested coupling reactions. rsc.org

A more advanced area of investigation involves nonadiabatic molecular dynamics simulations. Such simulations have been instrumental in explaining the ultrafast intersystem crossing in 2-nitronaphthalene by mapping the complex interplay between multiple singlet and triplet potential energy surfaces. d-nb.inforesearchgate.netresearchgate.net Applying these computationally intensive methods to this compound would provide profound insight into how the peri-strain and the heavy bromine atom influence the spin-orbit coupling and the efficiency of populating the triplet state, which is key to its photochemistry.

Molecular dynamics (MD) simulations can also be used to study the behavior of materials derived from this scaffold, for instance, by simulating how molecules pack in a crystal or interact with other molecules in a composite material. cosmosscholars.com

| Computational Method | Key Insights | Research Application |

| Density Functional Theory (DFT) | Reaction pathways, transition state energies, spectroscopic properties (IR/Raman), electronic structure. | Rationalizing selectivity in catalytic reactions; predicting reactivity hotspots on the aromatic core. conicet.gov.ar |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. | Interpreting transient absorption spectra; predicting the nature of excited states (e.g., nπ* vs. ππ*). |

| Nonadiabatic Molecular Dynamics | Mechanisms and timescales of ultrafast photophysical processes (e.g., intersystem crossing). | Elucidating the precise mechanism of singlet-to-triplet conversion and the role of the bromine atom. d-nb.inforesearchgate.net |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, solvation effects. | Simulating the self-assembly of derived functional materials; studying interactions with biological targets. |

Design of Advanced Functional Materials Based on this compound Scaffolds